molecular formula C11H13N3 B1487464 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine CAS No. 1211011-92-5

2-phenyl-2-(1H-pyrazol-1-yl)ethanamine

Cat. No. B1487464
M. Wt: 187.24 g/mol
InChI Key: PWFOXFPTRSSNOU-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-pyrazol-1-yl)ethanamine belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine has been reported in the literature . The compound has been synthesized with a yield of 96% . The product was obtained as a white solid .


Molecular Structure Analysis

The molecular weight of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine is 187.24 . The InChI code for the compound is 1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 .


Chemical Reactions Analysis

The chemical reactions involving 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine have been studied . The compound has been used in the synthesis of NNN pincer palladium(II) complexes .


Physical And Chemical Properties Analysis

2-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a melting point of 147–150 °C .

Scientific Research Applications

Metal Complex Synthesis and Characterization

2-phenyl-2-(1H-pyrazol-1-yl)ethanamine and related compounds show significant potential in synthesizing and characterizing metal complexes. For instance, the pyrazole-based tripodal tetraamine ligands, including variations of this compound, have been utilized to prepare and characterize metal complexes. These ligands show unique coordination to metal ions through all nitrogen atoms, making them interesting for studying metal-ligand interactions. However, it's worth noting that certain ligand decomposition reactions can occur, especially with Cu(2+) complexes, leading to the formation of complexes containing the tridentate ligands derived from the original tripodal ligand (Cubanski et al., 2013).

Catalysis in Polymerization

Derivatives of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine, such as Cu(II) complexes, have been synthesized and characterized as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes, including (S)-N-((1H-pyrazol-1-yl)methyl)-1-phenylethanamine, have shown high activities and can lead to the formation of heterotactic-enriched polylactide, indicating their potential utility in the field of polymer chemistry (Cho et al., 2019).

Antimicrobial and Antioxidant Properties

Compounds derived from 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine have been found to exhibit antimicrobial and antioxidant activities. A novel synthesis method using ultrasound irradiation has been developed for substituted 2-pyrazoline derivatives, which displayed significant antibacterial activities against various strains and antioxidant activities as determined through methods like the DPPH free radical method. Moreover, these compounds were screened for DNA binding activities, showing significant potential due to intercalation and groove binding mechanisms (Kitawat & Singh, 2014).

Medicinal Applications

The structure and medicinal applications of related pyrazoline derivatives have been extensively studied. For instance, derivatives like 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one have been synthesized and characterized, with studies focusing on intermolecular interactions such as weak C⋯H···π interactions. These compounds, including variations with pyrazoline structures, hold promise in various medical applications due to their complex molecular interactions and structural characteristics (Delgado et al., 2020).

properties

IUPAC Name

2-phenyl-2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFOXFPTRSSNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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